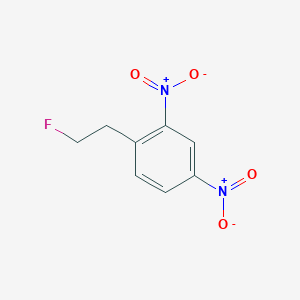
1-(2-Fluoroethyl)-2,4-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethyl)-2,4-dinitrobenzene is an organic compound characterized by the presence of a fluoroethyl group and two nitro groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)-2,4-dinitrobenzene typically involves the introduction of a fluoroethyl group to a dinitrobenzene precursor. One common method is the nucleophilic substitution reaction where 2,4-dinitrochlorobenzene reacts with 2-fluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(2-Fluoroethyl)-2,4-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzene ring make it susceptible to nucleophilic attack. Common reagents include amines and thiols, leading to the formation of substituted products.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields 1-(2-fluoroethyl)-2,4-diaminobenzene .
Scientific Research Applications
1-(2-Fluoroethyl)-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving nitro group reduction.
Medicine: Research into its potential as a radiolabeled compound for positron emission tomography (PET) imaging is ongoing.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-2,4-dinitrobenzene involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. This can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress . The fluoroethyl group may also participate in interactions with biological macromolecules, affecting their function .
Comparison with Similar Compounds
1-(2-Fluoroethyl)-2,4-dinitrobenzene can be compared with other nitrobenzene derivatives such as:
2,4-Dinitrofluorobenzene: Similar in structure but lacks the fluoroethyl group, making it less versatile in certain chemical reactions.
1-(2-Fluoroethyl)-4-nitrobenzene: Contains only one nitro group, resulting in different reactivity and applications.
2,4-Dinitroethylbenzene: Lacks the fluorine atom, which can significantly alter its chemical properties and biological interactions
The presence of both the fluoroethyl group and two nitro groups in this compound makes it unique and valuable for specific applications where these functional groups are advantageous.
Properties
CAS No. |
87902-03-2 |
|---|---|
Molecular Formula |
C8H7FN2O4 |
Molecular Weight |
214.15 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-2,4-dinitrobenzene |
InChI |
InChI=1S/C8H7FN2O4/c9-4-3-6-1-2-7(10(12)13)5-8(6)11(14)15/h1-2,5H,3-4H2 |
InChI Key |
PCAFYFLFAIGWCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















